molecular formula C29H42O4 B1237517 Coenzyme Q<SUB>4</SUB> CAS No. 4370-62-1

Coenzyme Q4

Cat. No. B1237517
CAS RN: 4370-62-1
M. Wt: 454.6 g/mol
InChI Key: XGCJRRDNIMSYNC-INVBOZNNSA-N
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Description

Synthesis Analysis

Coenzyme Q, including CoQ4, is synthesized through a multi-step process that begins with the bromination of 2,3-dimethoxy-5-methyl-p-benzoquinone, followed by a series of reactions including conversion to hydroquinone diacetate, allylation, hydrogenolysis, and oxidation. The synthesis yields various coenzyme Q compounds, including CoQ4, with specific prenylation determining the length of the isoprenoid side chain (Inoue et al., 1974).

Molecular Structure Analysis

CoQ4's molecular structure features a quinone ring and a side chain of four isoprenoid units. The conserved structure across the ubiquinone family allows for its integration into cell membranes, facilitating its role in electron transport due to its redox capabilities and hydrophobic properties, essential for its antioxidant function and membrane stabilization (Vázquez-Fonseca et al., 2020).

Chemical Reactions and Properties

CoQ4 participates in the mitochondrial respiratory chain by shuttling electrons between complexes, acting as an electron acceptor in various enzymatic reactions. It undergoes redox reactions, indicating its dual role in energy production and antioxidant defense. The redox cycle involves its conversion between the oxidized ubiquinone and the reduced ubiquinol forms (Forsman et al., 2010).

Physical Properties Analysis

CoQ4's lipophilic nature allows it to be integrated into lipid membranes, playing a crucial role in cell respiration and energy production processes. Its solubility and distribution within cellular membranes are key to its function in electron transport and antioxidative protection. The physical properties of CoQ4 facilitate its participation in creating a proton gradient across the mitochondrial membrane, essential for ATP synthesis (Stojkovic et al., 1999).

Chemical Properties Analysis

The chemical properties of CoQ4, including its redox activity, are central to its role in cellular energy metabolism. As a potent antioxidant, CoQ4 protects cellular components from oxidative damage by neutralizing free radicals and regenerating other antioxidants like vitamin E and vitamin C. Its redox activity is also critical in modulating cellular signaling pathways and gene expression related to cell growth and apoptosis prevention (Bentinger et al., 2007).

Scientific Research Applications

Biosynthesis and Metabolic Pathways

  • Coenzyme Q (CoQ), including variants like Q4, is central to the energetic metabolism of eukaryotes. Research has provided insights into the biosynthesis of CoQ from 4-hydroxybenzoic acid (4-HB) and its precursor pathways in yeast, suggesting similar pathways in humans. This has implications for understanding genetically unassigned Q deficiency, particularly involving aldehyde dehydrogenase genes like ALDH3A1 (Payet et al., 2016).

Clinical Implications and Therapeutic Approaches

  • Primary ubiquinone (another form of CoQ) deficiency caused by a COQ7 gene defect has been linked to mitochondrial deficiency. The use of 2,4–dihydroxybensoic acid demonstrated the ability to bypass the COQ7 deficiency, suggesting potential therapeutic applications for CoQ deficiencies (Freyer et al., 2015).
  • The use of chemical analogs of 4-hydroxybenzoic acid to bypass deficient biosynthetic steps of CoQ has shown promise, potentially achieving better results than CoQ10 supplementation in cases of primary CoQ deficiency. This approach reactivates endogenous CoQ biosynthesis, a novel therapeutic direction (Pierrel, 2017).

Cellular Mechanisms and Genetic Studies

  • Studies have identified pathways for the uptake of CoQ in yeast, such as Saccharomyces cerevisiae. This knowledge is crucial for understanding the assimilation mechanisms of CoQ in eukaryotic cells and has broader implications for studying CoQ deficiencies and treatments in humans (Quinn et al., 2015).
  • COQ4 deficiency in humans, essential for CoQ10 biosynthesis, has been linked to childhood-onset neurodegeneration. The delineation of clinical and cellular consequences in this area enhances our understanding of CoQ's role in human health (Laugwitz et al., 2021).

Mechanism of Action

Target of Action

Coenzyme Q4 (CoQ4) is a key component of the coenzyme Q biosynthesis pathway . It plays a structural role in stabilizing a complex that contains most of the coenzyme Q biosynthesis enzymes . This complex is primarily targeted to the mitochondria , where it plays a crucial role in the electron transport chain .

Biochemical Pathways

CoQ4 is involved in the coenzyme Q biosynthesis pathway . This pathway is responsible for the synthesis of coenzyme Q, an essential component of the electron transport chain. CoQ4, as part of this pathway, contributes to the production of ATP, the cell’s main energy currency. It also plays a role in other cellular processes such as antioxidant defense and pyrimidine biosynthesis .

Pharmacokinetics

It is known that coq4 is less hydrophobic than coq10, which suggests that it may have different absorption, distribution, metabolism, and excretion (adme) properties . The reduced hydrophobicity of CoQ4 may enhance its bioavailability compared to CoQ10 .

Result of Action

The action of CoQ4 results in the efficient production of ATP, supporting various cellular processes . It also acts as an antioxidant, protecting cells from oxidative damage . Furthermore, CoQ4 can functionally substitute for CoQ10 in human cells, performing multiple functions of CoQ10 at markedly lower treatment concentrations .

Action Environment

The action of CoQ4 is influenced by the cellular environment. For instance, its function as an electron carrier is dependent on the presence of other components of the electron transport chain in the mitochondria . Additionally, the efficacy and stability of CoQ4 may be affected by factors such as pH, temperature, and the presence of other molecules in the cell .

Safety and Hazards

The safety data sheet for CoQ4 suggests that if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

There are significant gaps in our knowledge of how CoQ is distributed within the cell. Future research directions include better understanding this process . CoQ4 can perform multiple functions of CoQ10 in CoQ-deficient cells at markedly lower treatment concentrations, motivating further investigation of CoQ4 as a supplement for CoQ10 deficiencies .

Biochemical Analysis

Biochemical Properties

Coenzyme Q4 is involved in several biochemical reactions, primarily within the mitochondria. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III in the electron transport chain. This process is vital for the production of ATP, the primary energy currency of the cell. Coenzyme Q4 interacts with various enzymes and proteins, including NADH dehydrogenase (complex I), succinate dehydrogenase (complex II), and cytochrome bc1 complex (complex III). These interactions facilitate the transfer of electrons and the generation of a proton gradient across the mitochondrial membrane, which drives ATP synthesis .

Cellular Effects

Coenzyme Q4 has significant effects on cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. In cells deficient in coenzyme Q10, coenzyme Q4 can restore ATP levels and support oxidative phosphorylation, thereby maintaining cellular energy homeostasis . Additionally, coenzyme Q4 has been shown to suppress ferroptosis, a form of programmed cell death, by acting as an antioxidant and protecting cells from oxidative damage . High concentrations of coenzyme Q4 can induce reactive oxygen species (ROS) production and apoptosis, highlighting the importance of dosage regulation .

Molecular Mechanism

At the molecular level, coenzyme Q4 exerts its effects through several mechanisms. It binds to and interacts with key components of the electron transport chain, facilitating electron transfer and ATP production. Coenzyme Q4 also participates in redox reactions, accepting and donating electrons to maintain cellular redox balance. Furthermore, coenzyme Q4 can modulate gene expression by influencing the activity of transcription factors and signaling pathways involved in cellular stress responses and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coenzyme Q4 can vary over time. Studies have shown that coenzyme Q4 is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive molecules. Over time, coenzyme Q4 can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have indicated that coenzyme Q4 can have sustained beneficial effects on cellular function, particularly in models of coenzyme Q10 deficiency .

Dosage Effects in Animal Models

The effects of coenzyme Q4 in animal models are dose-dependent. At low to moderate doses, coenzyme Q4 has been shown to improve mitochondrial function, enhance ATP production, and reduce oxidative stress. At high doses, coenzyme Q4 can induce adverse effects, including increased ROS production and apoptosis. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

Coenzyme Q4 is involved in several metabolic pathways, including the electron transport chain, pyrimidine biosynthesis, fatty acid oxidation, and sulfide detoxification. It interacts with various enzymes and cofactors, such as NADH dehydrogenase, succinate dehydrogenase, and cytochrome bc1 complex, to facilitate these metabolic processes. Coenzyme Q4 also plays a role in maintaining membrane integrity and protecting cells from oxidative damage .

Transport and Distribution

Within cells, coenzyme Q4 is transported and distributed primarily in the mitochondria, where it exerts its effects on the electron transport chain and ATP production. Coenzyme Q4 can also be found in other cellular membranes, including the plasma membrane and endoplasmic reticulum. Transporters and binding proteins, such as the mitochondrial translocator protein, facilitate the movement and localization of coenzyme Q4 within cells .

Subcellular Localization

Coenzyme Q4 is predominantly localized in the mitochondria, where it is embedded in the inner mitochondrial membrane. This localization is crucial for its role in the electron transport chain and ATP synthesis. Coenzyme Q4 may also be present in other subcellular compartments, such as the endoplasmic reticulum and plasma membrane, where it can participate in additional cellular processes. Post-translational modifications and targeting signals help direct coenzyme Q4 to specific cellular locations .

properties

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCJRRDNIMSYNC-INVBOZNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345979
Record name Coenzyme Q4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinone-4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

4370-62-1
Record name CoQ4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-62-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coenzyme Q4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC266773
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Record name Coenzyme Q4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COENZYME Q4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU
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Record name Ubiquinone-4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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